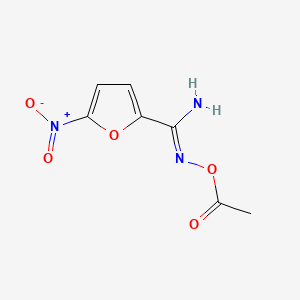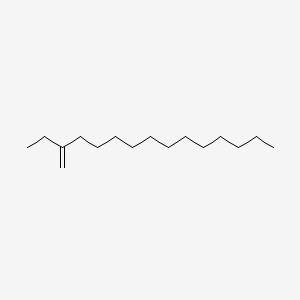
Pentadecane,3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecane,3-methylene-: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a methylene group attached to the third carbon of the pentadecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentadecane,3-methylene- typically involves the alkylation of alkenes . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of Pentadecane,3-methylene- can involve catalytic cracking of larger hydrocarbons or dehydrogenation of alkanes. These processes are carried out at high temperatures and pressures, often in the presence of catalysts such as platinum or palladium to increase the yield and selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pentadecane,3-methylene- can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This is typically done under UV light or in the presence of a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Pentadecane,3-methylene- has several applications in scientific research:
Chemistry: Used as a for the synthesis of more complex organic molecules.
Biology: Studied for its potential and interactions with biological membranes.
Medicine: Investigated for its potential use in due to its hydrophobic nature.
Industry: Utilized in the production of and due to its long hydrocarbon chain.
Wirkmechanismus
The mechanism of action of Pentadecane,3-methylene- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is primarily due to the presence of the methylene group, which can participate in addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Pentadecane: A saturated hydrocarbon with the formula .
Hexadecane: Another saturated hydrocarbon with the formula .
3-Methylpentadecane: A branched alkane with the formula .
Uniqueness: Pentadecane,3-methylene- is unique due to the presence of the methylene group, which imparts different chemical reactivity compared to its saturated counterparts
Eigenschaften
CAS-Nummer |
56919-55-2 |
|---|---|
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
3-methylidenepentadecane |
InChI |
InChI=1S/C16H32/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
QHSRAQJUNKPXRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


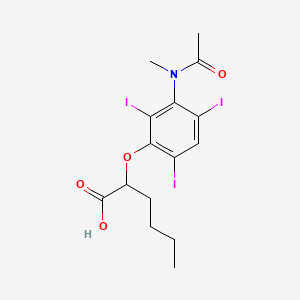
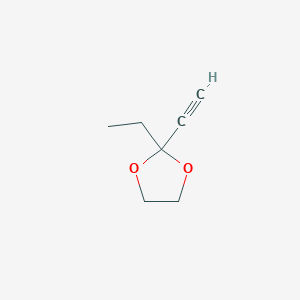
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
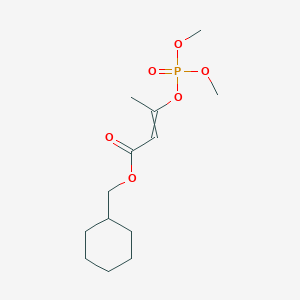
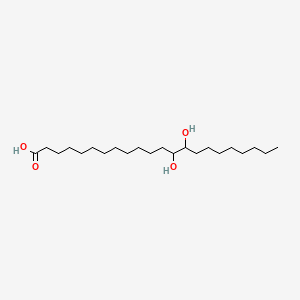

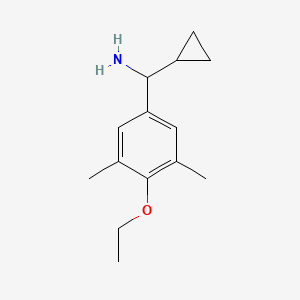

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

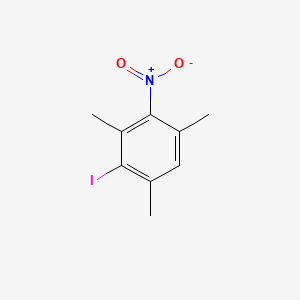
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
